molecular formula C10H11NO2 B3032356 N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine CAS No. 146321-88-2

N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine

Cat. No.: B3032356
CAS No.: 146321-88-2
M. Wt: 177.2 g/mol
InChI Key: RAEPYEDOZKENTI-YRNVUSSQSA-N
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Description

N-[1-(2,3-Dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine (CAS 146321-88-2) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C10H11NO2 and a molecular weight of 177.20 g/mol, this molecule is an oxime, a functional group of significant interest in medicinal and synthetic chemistry . This compound is structurally characterized by a 2,3-dihydrobenzofuran moiety, a scaffold recognized in pharmacological research for its potential interaction with biological targets. For instance, derivatives of 2,3-dihydrobenzofuran have been investigated as antagonists for histamine H3 and H4 receptors, showing potential for anti-inflammatory applications . As an oxime, this reagent serves as a versatile synthetic intermediate. Oximes are commonly utilized in the purification and characterization of carbonyl compounds and can undergo various transformations, such as the Beckmann rearrangement, to access other valuable nitrogen-containing functional groups like amides . Researchers can employ this compound in the synthesis of more complex molecules or in the exploration of new structure-activity relationships. This product is provided with guaranteed high purity and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for personal use.

Properties

IUPAC Name

(NE)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(11-12)8-2-3-10-9(6-8)4-5-13-10/h2-3,6,12H,4-5H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEPYEDOZKENTI-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430559
Record name N-[(1E)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146321-88-2
Record name N-[(1E)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine typically involves the condensation of 2,3-dihydro-1-benzofuran-5-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium acetate, to facilitate the formation of the imine bond .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, this compound serves as an important intermediate for creating more complex benzofuran derivatives. Its structural framework allows for modifications that can lead to various functional groups, enhancing its utility in synthesizing new compounds with desired properties.

Biological Applications

Anticancer Potential: Research indicates that derivatives of N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine exhibit promising anticancer activities. These derivatives can induce oxidative stress in cancer cells, leading to apoptosis. The compound's ability to modulate cell signaling pathways makes it a candidate for further development in cancer therapeutics .

Enzyme Interaction: The compound has been shown to interact with key enzymes involved in cellular processes. For instance, it inhibits Src kinase activity, which plays a crucial role in cancer progression and cell signaling. This inhibition can lead to altered gene expression related to oxidative stress responses.

Medical Applications

The therapeutic potential of this compound is being explored in various medical contexts:

  • Neuropathic Pain Treatment: Studies have investigated the use of similar benzofuran derivatives as selective cannabinoid receptor 2 (CB2) agonists for the treatment of neuropathic pain. This suggests that compounds like this compound could be developed for similar applications .
  • Oxidative Stress Modulation: By influencing pathways related to oxidative stress, this compound may help in developing treatments for diseases where oxidative damage is a contributing factor.

Industrial Applications

The stability and reactivity of this compound make it valuable in industrial applications. It can be utilized in the production of new materials and pharmaceuticals due to its unique chemical properties and ability to undergo further chemical transformations .

Data Summary Table

Application Area Details
Chemical Synthesis Intermediate for complex benzofuran derivatives; versatile functionalization potential
Biological Activity Potential anticancer agent; modulates cell signaling; inhibits Src kinase
Medical Research Investigated for neuropathic pain treatment; targets oxidative stress pathways
Industrial Use Useful in new material development; pharmaceutical applications

Case Studies

Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound could induce apoptosis in specific cancer cell lines by increasing oxidative stress levels. The findings suggest that further exploration into this compound could lead to novel cancer therapies.

Case Study 2: Neuropathic Pain
Research involving similar benzofuran derivatives revealed their efficacy as CB2 agonists in managing neuropathic pain. This opens avenues for this compound's application in pain management therapies.

Mechanism of Action

The mechanism by which N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine exerts its effects involves inducing pro-oxidative effects, leading to an increase in reactive oxygen species in target cells. This mechanism is particularly relevant in cancer research, where the compound’s ability to increase oxidative stress in cancer cells can inhibit their growth and proliferation. The molecular targets and pathways involved include the modulation of oxidative stress-related enzymes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a common hydrazide/oxime backbone with derivatives synthesized from gallic hydrazide and hydroxyacetophenones (e.g., compounds 2–5 in ).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent(s) Key Properties/Applications
N-[1-(2,3-Dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine 2,3-Dihydrobenzofuran + hydroxylamine None (parent structure) Hypothesized applications in catalysis or medicinal chemistry due to rigid bicyclic framework
N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (2 ) Gallic hydrazide + bromophenol 5-Bromo, 2-hydroxy Enhanced halogen-mediated bioactivity; studied for antimicrobial potential
N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (3 ) Gallic hydrazide + chlorophenol 5-Chloro, 2-hydroxy Improved solubility in polar solvents compared to bromo analog
N-(1-(2-Hydroxy-5-methoxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (4 ) Gallic hydrazide + methoxyphenol 5-Methoxy, 2-hydroxy Methoxy group increases lipophilicity, potentially enhancing membrane permeability

Key Observations :

Substituent Effects: Halogenated Derivatives (2, 3): The bromo and chloro substituents in analogs 2 and 3 enhance electrophilicity and intermolecular interactions (e.g., halogen bonding), which may improve binding to biological targets . Dihydrobenzofuran Core: The bicyclic structure in the target compound introduces conformational rigidity, which could reduce metabolic degradation compared to monocyclic analogs.

Reactivity :

  • The hydroxylamine group in the target compound is more nucleophilic than the trihydroxybenzohydrazide groups in analogs 2–5 , suggesting divergent reactivity in metal coordination or redox reactions.

Thermal Stability: Benzofuran-based compounds typically exhibit higher thermal stability due to aromatic conjugation. This contrasts with hydroxyacetophenone-derived analogs (2–4), where substituents like bromo or methoxy may lower melting points .

Biological Activity

N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

1. Synthesis of this compound

The compound can be synthesized through a reaction involving 2,3-dihydro-1-benzofuran derivatives and hydroxylamine. The general synthetic pathway typically involves the condensation of an appropriate benzofuran derivative with hydroxylamine under controlled conditions to yield the target compound.

2.1 Antioxidant Properties

Research indicates that derivatives of benzofuran exhibit significant antioxidant activity. For instance, compounds structurally related to this compound have shown effectiveness in scavenging free radicals and reducing oxidative stress in vitro. The antioxidant capacity is often measured using assays such as DPPH and ABTS radical scavenging tests.

2.2 Neuroprotective Effects

Studies have demonstrated that certain benzofuran derivatives possess neuroprotective properties. For example, compounds similar to this compound have been shown to protect neuronal cells from oxidative damage and apoptosis in models of neurodegenerative diseases.

2.3 Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are critical for assessing its effectiveness against these pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of DPPH radicals
NeuroprotectiveProtection against oxidative stress
AntimicrobialInhibition of S. aureus growth
Inhibition of E. coli growth

Case Study: Neuroprotection

In a study focused on neuroprotective effects, this compound was tested in cellular models exposed to oxidative stress. The results indicated a significant reduction in cell death compared to controls, suggesting its potential for therapeutic applications in neurodegenerative disorders.

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of the compound against various strains of bacteria. The results showed that this compound demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics.

4. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in antioxidant defense and antimicrobial efficacy. Continued exploration into its mechanism of action and potential therapeutic applications is warranted.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via condensation of 5-acetyl-2,3-dihydrobenzofuran (a ketone precursor) with hydroxylamine hydrochloride under acidic conditions. Reaction optimization includes adjusting pH (e.g., acetic acid buffer), temperature (reflux in ethanol), and stoichiometric ratios (1:1.2 ketone:hydroxylamine) to maximize yield . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the oxime product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodology :

  • NMR : Confirm the ethylidene hydroxylamine structure via 1H^1H-NMR (δ ~8.5 ppm for N-OH proton; δ ~2.5–3.0 ppm for dihydrobenzofuran methylene protons) and 13C^{13}C-NMR (C=N signal ~150–160 ppm) .
  • IR : Identify oxime C=N stretch (~1600 cm1^{-1}) and N-OH absorption (~3200–3400 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ or [M-H]^- ions matching the molecular formula (C11_{11}H11_{11}NO2_2) .

Q. How can purity and stability be assessed for this compound under laboratory storage conditions?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λmax ~255 nm) to quantify purity ≥98% .
  • Stability Testing : Store at -20°C in amber vials under inert gas (N2_2). Monitor degradation via periodic TLC or HPLC over 6–12 months .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical uncertainties in the ethylidene hydroxylamine moiety?

  • Methodology : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane). Use SHELXL for refinement, focusing on the C=N bond length (~1.28 Å) and torsion angles to confirm syn/anti isomerism. Discrepancies between computational models (e.g., DFT) and experimental data may require iterative refinement .

Q. What strategies address contradictions between computational predictions and experimental spectral data for this compound?

  • Methodology :

  • DFT Calculations : Compare optimized geometries (Gaussian 09, B3LYP/6-31G*) with experimental NMR/IR data. Adjust solvation models (e.g., PCM for ethanol) to improve alignment .
  • Dynamic NMR : Resolve tautomerism or conformational exchange by variable-temperature 1H^1H-NMR (e.g., -40°C to 25°C) .

Q. What regulatory considerations apply to handling this compound, given structural similarities to controlled substances?

  • Methodology : Cross-reference CAS 152624-03-8 (5-APDB, a regulated analog) in controlled substance databases. Ensure compliance with local regulations (e.g., DEA Schedule I in the U.S.) by documenting research intent and securing institutional approvals .

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

  • Methodology :

  • Analog Synthesis : Modify the dihydrobenzofuran ring (e.g., halogenation) or oxime group (e.g., methylation).
  • Biological Assays : Screen for receptor binding (e.g., serotonin 5-HT2A_{2A}) using radioligand displacement assays. Compare with N-hydroxy-MDA (a related psychoactive compound) for activity trends .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine
Reactant of Route 2
N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine

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